molecular formula C19H27ClN6 B2922294 N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179467-70-9

N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2922294
CAS No.: 1179467-70-9
M. Wt: 374.92
InChI Key: QALGUBQEZTXIHV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with pyrrolidine groups and an ethylphenyl group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Scientific Research Applications

N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific toxicity data, it’s difficult to comment on its potential hazards .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its physical and chemical properties, as well as its safety and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with Pyrrolidine Groups:

    Attachment of the Ethylphenyl Group: The ethylphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
  • N-(4-isopropylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
  • N-(4-tert-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Uniqueness

N-(4-ethylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6.ClH/c1-2-15-7-9-16(10-8-15)20-17-21-18(24-11-3-4-12-24)23-19(22-17)25-13-5-6-14-25;/h7-10H,2-6,11-14H2,1H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALGUBQEZTXIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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